2,6-Difluoro-3-(propylsulfonaMido)benzoic acid
Overview
Description
2,6-Difluoro-3-(propylsulfonaMido)benzoic acid is an organic compound with the molecular formula C10H11F2NO4S. It is a sulfonamide derivative featuring both sulfonamide and benzoic acid functional groups. The compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a propyl group attached to the sulfonamide moiety .
Mechanism of Action
Target of Action
The primary targets of 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers . It’s important to note that the identification of the target is a crucial step in understanding the mechanism of action of any compound.
Mode of Action
It’s known that the compound has certain chemical and biological activity . The interaction with its targets would result in changes that could be beneficial for various applications.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial in determining the bioavailability of the compound. It’s important to note that the compound’s physical properties, such as its melting point of 205-208°C , could influence its pharmacokinetic behavior.
Result of Action
It’s known that the compound has certain chemical and biological activity . These activities could result in various molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and performs its action. The compound should be stored in a dry, room temperature environment to maintain its stability.
Biochemical Analysis
Biochemical Properties
2,6-Difluoro-3-(propylsulfonaMido)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular response to external stimuli . Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It acts as an enzyme inhibitor by binding to the active sites of target enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on various biochemical pathways, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating specific biochemical pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid typically involves the reaction of 2,6-difluorobenzoic acid with propylsulfonamide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as oxalyl chloride to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(propylsulfonaMido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Oxidation Products: Sulfone derivatives when the sulfonamide group is oxidized.
Scientific Research Applications
2,6-Difluoro-3-(propylsulfonaMido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, coatings, and polymers due to its chemical stability and reactivity
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-3-(methylsulfonamido)benzoic acid
- 2,6-Difluoro-3-(ethylsulfonamido)benzoic acid
- 2,6-Difluoro-3-(butylsulfonamido)benzoic acid
Uniqueness
2,6-Difluoro-3-(propylsulfonaMido)benzoic acid is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. The fluorine atoms provide additional stability and reactivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
2,6-difluoro-3-(propylsulfonylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO4S/c1-2-5-18(16,17)13-7-4-3-6(11)8(9(7)12)10(14)15/h3-4,13H,2,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAWCKGXCGSFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673054 | |
Record name | 2,6-Difluoro-3-[(propane-1-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103234-56-5 | |
Record name | 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1103234-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-((propylsulfonyl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103234565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Difluoro-3-[(propane-1-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluoro-3-[(propylsulfonyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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